molecular formula C10H11N3S B13686885 2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole

2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole

Cat. No.: B13686885
M. Wt: 205.28 g/mol
InChI Key: SOHNJGZSPRJKMW-UHFFFAOYSA-N
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Description

2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the ethylphenyl substituent enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with substituted benzoic acids in the presence of phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. The amino group and thiadiazole ring allow it to bind to enzymes and receptors, inhibiting their activity. This compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-N-(2-ethylphenyl)benzamide
  • 2-Amino-5-(4-acetylphenylazo)-thiazole

Uniqueness

2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Biological Activity

2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole is a compound belonging to the class of 1,3,4-thiadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Structure and Properties

The structure of this compound incorporates a thiadiazole ring, which is characterized by the presence of nitrogen and sulfur atoms. This unique arrangement contributes to its biological activity through mechanisms such as hydrogen bonding and electron donation capabilities .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. Specifically, this compound has shown promising activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for derivatives have been reported to be lower than those of standard antibiotics .
  • The compound exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Activity

Thiadiazole derivatives have been investigated for their potential anticancer properties. This compound has been shown to inhibit cell growth in several cancer cell lines:

  • IC50 values for various derivatives in studies have ranged from 0.74 to 10 µg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
  • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells without causing cell cycle arrest .

Anti-inflammatory Activity

Research indicates that this compound can modulate inflammatory responses:

  • It has been shown to inhibit the biosynthesis of prostaglandin E2 (PGE2) and leukotrienes in vitro, with IC50 values in the nanomolar range .
  • In vivo studies demonstrated that certain derivatives effectively reduced leukocyte infiltration in inflammatory models comparable to standard anti-inflammatory drugs like dexamethasone .

Summary of Research Findings

Biological Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in tumor cells
Anti-inflammatoryInhibition of PGE2 and leukotriene biosynthesis

Case Studies

  • Antimicrobial Efficacy : A study evaluated several derivatives of 1,3,4-thiadiazoles against E. coli and S. aureus, finding that modifications at the C-5 position significantly enhanced antibacterial potency .
  • Anticancer Potential : Another research project focused on the anticancer activity of 2-aminoacyl-1,3,4-thiadiazoles demonstrated effective inhibition of tumor cell proliferation across multiple cancer types with notable selectivity towards malignant cells over normal cells .

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

5-(2-ethylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3S/c1-2-7-5-3-4-6-8(7)9-12-13-10(11)14-9/h3-6H,2H2,1H3,(H2,11,13)

InChI Key

SOHNJGZSPRJKMW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=NN=C(S2)N

Origin of Product

United States

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